molecular formula C15H18ClN3O4 B2647201 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2319638-23-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No.: B2647201
CAS No.: 2319638-23-6
M. Wt: 339.78
InChI Key: RZOOYMJKXASKQD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of functional groups like chloro, cyano, hydroxy, and methoxy contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 5-chloro-2-cyanophenyl intermediate:

    Preparation of the 2-hydroxy-4-methoxy-2-methylbutyl intermediate: This intermediate can be synthesized through a series of reactions, including alkylation, hydroxylation, and methoxylation of a suitable butyl precursor.

    Coupling of the intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage under controlled conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, growth, and survival.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can be compared with other oxalamide derivatives, such as:
    • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
    • N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide

Uniqueness

  • The presence of the 2-hydroxy-4-methoxy-2-methylbutyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-15(22,5-6-23-2)9-18-13(20)14(21)19-12-7-11(16)4-3-10(12)8-17/h3-4,7,22H,5-6,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOYMJKXASKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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